molecular formula C10H9NO2 B3025462 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile CAS No. 17253-10-0

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile

Cat. No.: B3025462
CAS No.: 17253-10-0
M. Wt: 175.18 g/mol
InChI Key: ZONLKONEGHMVBB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile is an organic compound that features a benzodioxin ring fused with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium carbonate in an aqueous medium, followed by the addition of acetonitrile . The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or alkylating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Uniqueness

Compared to similar compounds, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile is unique due to its acetonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and neuroprotective effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzodioxin moiety which is known for various biological activities. Its structural formula can be represented as follows:

C10H9NO2\text{C}_{10}\text{H}_{9}\text{N}O_{2}

Cytotoxic Activity

Research has demonstrated that derivatives of benzodioxin compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have shown IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (µM)
Compound AHeLa10.46 ± 0.82
Compound BMRC-517.4

Although specific data on this compound is limited, its structural analogs demonstrate promising cytotoxic profiles, suggesting potential for further investigation in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of benzodioxin derivatives have been explored extensively. In particular, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Recent studies indicate the Minimum Inhibitory Concentration (MIC) values for related compounds:

CompoundTarget BacteriaMIC (µg/mL)
FZ100Staphylococcus aureus0.3
FZ116Bacillus subtilis0.8

These results highlight the potential of benzodioxin derivatives as antimicrobial agents .

Neuroprotective Effects

Neuroprotective activities are critical for compounds targeting neurological disorders. Analogous compounds have been shown to protect against oxidative stress-induced neuronal damage. For example, certain benzodioxin derivatives demonstrated significant inhibition of lipid peroxidation and scavenging of superoxide radicals in vitro:

CompoundLipid Peroxidation Inhibition (%)Superoxide Scavenging Activity (%)
Compound C8575
Compound D9080

These findings suggest that this compound may possess similar neuroprotective properties warranting further exploration in models of neurodegenerative diseases .

Case Studies and Research Findings

  • Neuroprotection in Animal Models : A study involving analogs of benzodioxins showed protective effects against traumatic brain injury in mice, indicating potential therapeutic applications for conditions like stroke and trauma.
  • Antimicrobial Efficacy : Compounds structurally related to this compound displayed significant antimicrobial activity with low cytotoxicity profiles in human cell lines.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONLKONEGHMVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406135
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17253-10-0
Record name 2,3-Dihydro-1,4-benzodioxin-6-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17253-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
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Synthesis routes and methods

Procedure details

A mixture of 6-chloromethyl-2,3-dihydro-benzo[1,4]dioxine (12.5 g, 67.7 mmol) and NaCN (4.30 g, 87.8 mmol) in DMSO (50 mL) was stirred at rt for 1 h. The mixture was poured into water (150 mL) and then extracted with dichloromethane (50 mL×4). The combined organic layers were washed with water (50 mL×2) and brine (50 mL), dried over Na2SO4 and concentrated to dryness. The residue was purified by column (Petroleum Ether/Ethyl Acetate 50:1) on silica gel to obtain 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetonitrile as a yellow oil (10.2 g, 86%). 1H-NMR (300 MHz, CDCl3) δ 6.78-6.86 (m, 3H), 4.25 (s, 4H), 3.63 (s, 2H).
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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